N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide
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Overview
Description
N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring, a pyrroloquinoline moiety, and a benzamide group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide typically involves multiple steps, including the formation of the furan ring, the pyrroloquinoline moiety, and the benzamide group. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrroloquinoline Moiety: This step often involves the condensation of an appropriate amine with a quinoline derivative, followed by cyclization.
Coupling Reactions: The final step involves coupling the furan ring and the pyrroloquinoline moiety with a benzamide group using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The pyrroloquinoline moiety can be reduced to form dihydropyrroloquinoline derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrroloquinoline derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The furan ring and pyrroloquinoline moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-4-(quinolin-1-yl)benzamide
- N-(furan-2-ylmethyl)-4-(2,3-dihydroquinolin-1-yl)benzamide
- N-(furan-2-ylmethyl)-4-(7-methylquinolin-1-yl)benzamide
Uniqueness
N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide is unique due to the presence of the 7-methyl-2,3-dihydropyrrolo[2,3-b]quinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness can lead to different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-4-5-18-14-19-10-11-27(23(19)26-22(18)13-16)20-8-6-17(7-9-20)24(28)25-15-21-3-2-12-29-21/h2-9,12-14H,10-11,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKPIDIDRWZTKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(CCN3C4=CC=C(C=C4)C(=O)NCC5=CC=CO5)C=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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